2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide
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Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: N-(3-methylbutyl)acetamide with a 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy group attached.
2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbutyl)acetamide: It has been investigated for its potential therapeutic activity against triple-negative breast cancer (TNBC) . TNBC is an aggressive subtype of breast cancer that lacks expression of HER2, progesterone receptors, and estrogen receptors.
Preparation Methods
Synthesis Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with the synthesis of the 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy moiety, followed by its coupling with N-(3-methylbutyl)acetamide. Detailed reaction conditions and intermediates would be needed for a comprehensive understanding.
Industrial Production:: While industrial-scale production methods are not widely documented, research efforts focus on optimizing synthetic routes for large-scale production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich aromatic rings.
Substitution: The phenyl and oxadiazole groups are susceptible to substitution reactions.
Reduction: Reduction of the oxadiazole ring is also possible.
Oxidation: Reagents like potassium permanganate (KMnO) or chromium trioxide (CrO) under appropriate conditions.
Substitution: Alkyl halides or aryl halides.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Major Products:: The major products depend on the specific reaction conditions and the substituents involved. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
Drug Discovery: Investigating its potential as an EGFR/VEGFR-2 inhibitor for TNBC treatment .
Materials Science: Exploring its use in designing novel materials due to its unique structure.
Cancer Therapy: Targeting EGFR and VEGFR-2 pathways in TNBC.
Pharmacology: Assessing its pharmacokinetics and toxicity profiles.
Pharmaceuticals: Potential drug candidate.
Biotechnology: Research and development of targeted therapies.
Mechanism of Action
The compound likely inhibits EGFR and VEGFR-2 kinases, disrupting cell signaling pathways crucial for cancer cell survival and angiogenesis. Further studies are needed to elucidate the precise mechanism.
Comparison with Similar Compounds
. The uniqueness lies in its specific combination of functional groups.
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(2)12-13-23-20(26)14-28-19-10-6-17(7-11-19)22-24-21(25-29-22)16-4-8-18(27-3)9-5-16/h4-11,15H,12-14H2,1-3H3,(H,23,26) |
InChI Key |
KSFQNQSIDQLKOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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